3-(1,3-benzodioxol-5-ylamino)-6-methyl-1,2,4-triazin-5(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol is a heterocyclic compound that belongs to the class of triazines It features a benzo[1,3]dioxole moiety, which is known for its presence in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol typically involves the reaction of cyanuric chloride with benzo[1,3]dioxol-5-ylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms in cyanuric chloride are replaced by the amine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using microwave irradiation, which significantly reduces the reaction time and improves the yield and purity of the product . The use of continuous flow reactors can also enhance the scalability of the process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. This inhibition leads to reduced inflammation and pain . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-ylamino)-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol
- 3-(1,3-Benzodioxol-5-ylamino)-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol
Uniqueness
3-(Benzo[1,3]dioxol-5-ylamino)-6-methyl-[1,2,4]triazin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in inhibiting COX enzymes and inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C11H10N4O3 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H10N4O3/c1-6-10(16)13-11(15-14-6)12-7-2-3-8-9(4-7)18-5-17-8/h2-4H,5H2,1H3,(H2,12,13,15,16) |
InChI Key |
BRRGQTSRKFFKNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.